REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:8][CH2:9][CH2:10][CH2:11][OH:12].O=O>O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:8][CH2:9][CH2:10][CH2:11][OH:12]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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NCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
mix thoroughly
|
Type
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TEMPERATURE
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Details
|
The light yellow to yellow reaction mixture is then cooled to 18-23° C.
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Type
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EXTRACTION
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Details
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Extract the mixture three times with i-PrOAc (3×5.0 volumes, 3×4.4 wt equiv)
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Type
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WASH
|
Details
|
Combine the organic extracts and wash with water (0.5 volumes, 0.5 wt equiv)
|
Type
|
CONCENTRATION
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Details
|
Concentrate the i-PrOAc solution in vacuo to minimum stir
|
Type
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DISSOLUTION
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Details
|
to dissolve the residual oil
|
Type
|
ADDITION
|
Details
|
Add seed crystals (0.1 wt %) of the pure product
|
Type
|
WAIT
|
Details
|
hold at 18-23 for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 0-5° C.
|
Type
|
WAIT
|
Details
|
hold for 1-2 h
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
Isolate the crystalline product
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash twice with tent-butyl methyl ether (2×2 volumes, 2×1.5 wt equiv) at 5-10° C
|
Type
|
CUSTOM
|
Details
|
at 25-30° C.
|
Reaction Time |
14.5 (± 1.5) h |
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)NCCCO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |